"N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine" chemical properties
"N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine" chemical properties
An In-Depth Technical Guide on N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine
Executive Summary
In the evolving landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are critical for navigating complex chemical space. N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine (CAS: 1006445-95-9) represents a highly specialized pharmacophore characterized by its unique combination of a pi-electron-rich furan ring and a rigid, metabolically stable 1-methylpyrazole core.
Rather than acting as a standalone therapeutic, this compound serves as a foundational vector in two cutting-edge paradigms of drug discovery: Fragment-Based Drug Discovery (FBDD) for metabolic enzyme inhibition[1], and Targeted Protein Degradation (TPD) via molecular glues targeting immune signaling pathways[2]. This whitepaper deconstructs the physicochemical rationale, synthetic methodologies, and therapeutic applications of this versatile molecule.
Physicochemical Profiling & Structural Dynamics
The utility of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine stems from its strict adherence to the "Rule of Three" (Ro3), making it an ideal candidate for fragment libraries. The secondary amine acts as a critical synthetic hinge, allowing for rapid diversification via Buchwald-Hartwig cross-coupling, reductive amination, or acylation without disrupting the spatial orientation of the flanking heterocycles.
Table 1: Quantitative Physicochemical Data & Descriptors
| Property | Value | Structural Rationale |
| Chemical Name | N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine | Nomenclature defining the secondary amine linkage. |
| CAS Number | 1006445-95-9 | Unique registry identifier. |
| Molecular Formula | C9H11N3O | Optimal heavy atom count for fragment libraries. |
| Molecular Weight | 177.20 g/mol | < 300 Da; highly compliant with Ro3 for FBDD. |
| H-Bond Donors | 1 | Secondary amine provides a directional H-bond vector. |
| H-Bond Acceptors | 3 | Pyrazole nitrogens and furan oxygen enable target anchoring. |
| LogP (Calculated) | ~1.2 | Favorable lipophilicity for aqueous solubility and membrane permeability. |
Application 1: Fragment-Based Drug Discovery (FBDD)
In FBDD, low-molecular-weight compounds are screened to identify high-quality interactions within difficult-to-drug active sites. N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine has been identified as a validated fragment hit for human 5'-aminolevulinate synthase (ALAS2) [1].
Mechanistic Rationale: ALAS2 is the rate-limiting, pyridoxal phosphate (PLP)-dependent enzyme responsible for heme biosynthesis in erythroid progenitor cells[1]. Dysregulation or loss of function in enzymes downstream of ALAS2 leads to erythropoietic porphyria, characterized by the toxic accumulation of heme intermediates[1]. Inhibiting ALAS2 via substrate reduction therapy is a primary strategy to halt this toxic cascade[1].
Crystallographic and screening data indicate that the 1-methylpyrazole moiety of the fragment establishes a robust hydrogen-bonding network near the PLP cofactor, while the furan ring exploits an adjacent hydrophobic pocket. This dual-anchor binding mode provides a high ligand efficiency (LE) starting point for developing potent, orthosteric ALAS2 inhibitors.
Application 2: Targeted Protein Degradation (VAV1 Molecular Glues)
Beyond fragment screening, this compound acts as a critical intermediate in the synthesis of heterobifunctional degraders and molecular glues, specifically those targeting the Proto-oncogene VAV1 [2].
Mechanistic Rationale: VAV1 is a guanine nucleotide exchange factor (GEF) whose expression is strictly limited to hematopoietic cells (T-cells and B-cells)[3]. It is a dominant positive regulator of T-cell and B-cell receptor signaling[3]. By utilizing molecular glues (such as the clinical candidate MRT-6160), VAV1 can be selectively ubiquitinated and degraded, leading to a profound decrease in pro-inflammatory cytokines (IL-1β, IL-6, TNF, IL-17A) without inducing broad, systemic immunosuppression[4].
In the synthesis of these degraders, the N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine scaffold is utilized to construct the target-binding domain, which is subsequently linked to an E3 ligase-recruiting moiety (e.g., a cereblon-binding immunomodulatory imide)[2].
Fig 1: Mechanism of VAV1 targeted degradation via Cereblon-recruiting molecular glues.
Synthetic Methodologies & Experimental Protocols
The synthesis of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine is achieved via a highly atom-economical reductive amination between 1-methyl-1H-pyrazol-3-amine and furfural (furan-2-carbaldehyde)[2].
Fig 2: Experimental workflow for the reductive amination synthesis of the target pharmacophore.
Step-by-Step Protocol: Reductive Amination
Note: This protocol is adapted from standard procedures utilized in the synthesis of VAV1 degrader intermediates[2].
-
Reagent Preparation: To a solution of 1-methyl-1H-pyrazol-3-amine (1.00 eq, e.g., 5.40 mmol) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15.0 mL), add furfural (1.00 eq, 5.40 mmol).
-
Acid Catalysis (Causality): Add acetic acid (AcOH) (1.00 eq) dropwise at 25 °C.
-
Causality: The weak acid protonates the carbonyl oxygen of furfural, significantly enhancing its electrophilicity. This drives the rapid condensation of the primary amine to form the intermediate imine/iminium ion while minimizing side reactions.
-
-
Imine Maturation: Stir the mixture at 25 °C for 1 hour under an inert atmosphere (N2 or Argon) to ensure complete conversion to the imine intermediate.
-
Reduction (Causality): Add sodium triacetoxyborohydride (STAB) (2.00 eq, 10.8 mmol) in portions at 25 °C.
-
Causality: STAB is specifically chosen over stronger reducing agents like sodium borohydride (NaBH4). STAB is a mild, chemo-selective reducing agent that does not reduce aldehydes efficiently. This ensures that the furfural is not prematurely reduced to furfuryl alcohol before it can react with the amine.
-
-
Reaction Completion: Stir the mixture at 25 °C for 11 hours[2].
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the pH reaches ~8. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield the pure secondary amine.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthetic protocol must be treated as a self-validating system. The success of the reductive amination is confirmed by orthogonal analytical techniques:
-
1H-NMR Spectroscopy (Validation of Linkage): The reaction is deemed successful by the complete disappearance of the highly deshielded aldehyde proton of furfural (typically observed around ~9.5 ppm). Concurrently, the spectrum must show the emergence of a new methylene bridge signal (~4.2 - 4.4 ppm, doublet or singlet depending on the exchange rate) and a broad singlet corresponding to the newly formed secondary amine proton (~4.0 - 5.0 ppm).
-
LC-MS (Validation of Mass): High-resolution mass spectrometry (HRMS) must confirm the exact mass. A distinct [M+H]+ peak at m/z 178.1 validates the molecular weight of the desired C9H11N3O product (177.20 g/mol ), ruling out unreacted starting materials or over-alkylation byproducts.
Sources
- 1. zenodo.org [zenodo.org]
- 2. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 3. Monte Rosa Therapeutics Advances Second Development Candidate, MRT-6160, a Novel, Highly Selective Molecular Glue Degrader Targeting VAV1 for the Treatment of Autoimmune Diseases - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
